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BETA-ALANINE (13C3)

Cat. No.: B1580246
M. Wt: 92.07
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Description

Principles of Stable Isotope Resolved Metabolomics

Stable Isotope Resolved Metabolomics (SIRM) is a key technique for tracing metabolic pathways and fluxes within cells, tissues, and whole organisms in their native state. nih.gov The core principle of SIRM involves introducing a substrate enriched with a stable isotope, known as a tracer, into a biological system. researchgate.net As the tracer is metabolized, the isotope label is incorporated into downstream metabolites. royalsocietypublishing.org

The distribution of these heavy isotopes in various metabolites is then measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net This allows researchers to determine the relative contributions of different metabolic pathways to the production of a specific metabolite. nih.gov Each element has a characteristic distribution of its isotopes, and molecules containing different numbers of heavy isotopes are referred to as mass isotopologues. researchgate.net By analyzing the mass isotopologue distribution of metabolites, scientists can gain insights into the activity of metabolic pathways under various physiological or pathological conditions. researchgate.net

Role of 13C-Labeled Compounds in Metabolic Pathway Elucidation

Carbon-13 (¹³C) is a stable isotope of carbon that has become a cornerstone in metabolic research. royalsocietypublishing.org ¹³C-labeled compounds are instrumental in tracing the flow of carbon atoms through metabolic networks, providing detailed information about pathway utilization and flux. royalsocietypublishing.orgtandfonline.com When a ¹³C-labeled substrate, such as [U-¹³C]-glucose, is introduced, the ¹³C atoms are incorporated into various metabolites through a series of enzymatic reactions. tum.de

By analyzing the specific labeling patterns (isotopomers) of these metabolites, researchers can deduce the sequence of reactions and identify the active metabolic routes. royalsocietypublishing.orgtandfonline.com For instance, the labeling pattern in amino acids can provide information about the central carbon metabolism. nih.gov This approach has been crucial in discovering new enzymatic functions and confirming the activity of proposed metabolic pathways. nih.govnih.gov The choice of the labeled substrate is critical and depends on the specific pathway being investigated. nih.govnih.gov For example, singly labeled carbon substrates are often more informative for detecting novel pathways compared to uniformly labeled ones. nih.gov

Methodological Advancements in Isotopic Tracing Techniques

The field of isotopic tracing is continually evolving, with significant advancements in both analytical instrumentation and computational modeling. nih.govmaastrichtuniversity.nl High-resolution mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), allows for the sensitive and accurate detection of isotopically labeled metabolites. maastrichtuniversity.nlresearchgate.net These methods can distinguish between different isotopologues and provide quantitative data on their abundance. researchgate.net

Furthermore, the development of sophisticated mathematical models has enhanced the ability to interpret complex labeling data and calculate metabolic fluxes. nih.gov For example, models have been adapted to study dynamic changes in metabolism, such as postprandial lipolysis. nih.gov The integration of stable isotope tracing with other 'omics' technologies, like genomics and proteomics, provides a more comprehensive understanding of cellular regulation and function. researchgate.net These advancements are expanding the applications of stable isotope tracing to a wider range of biological questions and systems. maastrichtuniversity.nl

The Chemical Compound: BETA-ALANINE (B559535) (13C3)

Beta-alanine (¹³C₃) is a stable isotope-labeled version of the non-essential amino acid beta-alanine. In this specific isotopologue, all three carbon atoms of the beta-alanine molecule are replaced with the heavier Carbon-13 isotope. vulcanchem.com This labeling makes it a valuable tool in metabolic research, as its journey through various biochemical pathways can be tracked using mass spectrometry-based techniques. vulcanchem.com

Physicochemical Properties

The physical and chemical properties of BETA-ALANINE (¹³C₃) are largely similar to its unlabeled counterpart, with the primary difference being its increased molecular weight due to the presence of the three ¹³C atoms. vulcanchem.com

PropertyValue
Chemical Formula ¹³C₃H₇NO₂
Molecular Weight Approximately 92.07 g/mol vulcanchem.com
Form Solid vulcanchem.com
Color White to Off-White vulcanchem.com
Melting Point Approximately 205°C (decomposition) vulcanchem.com
Solubility Sparingly soluble in DMSO, slightly soluble in methanol (B129727) vulcanchem.com
This table is interactive. Click on the headers to sort.

Synthesis and Production

The synthesis of BETA-ALANINE (¹³C₃) involves specialized chemical methods designed to incorporate the ¹³C isotope at all three carbon positions with high efficiency. vulcanchem.com This process typically starts with precursors that are already enriched with Carbon-13. vulcanchem.com The synthesis is carried out under carefully controlled conditions to ensure high isotopic purity, often exceeding 98%, and to prevent any dilution with naturally abundant ¹²C. vulcanchem.com

Applications in Biochemical Research

BETA-ALANINE (¹³C₃) serves as a crucial tracer in studies investigating the metabolic fate of beta-alanine and its role in various physiological processes. vulcanchem.com A primary application is in tracking the synthesis of carnosine, a dipeptide found in high concentrations in muscle and brain tissue. vulcanchem.com Beta-alanine is the rate-limiting precursor for carnosine synthesis. vulcanchem.com By administering BETA-ALANINE (¹³C₃) and monitoring its incorporation into carnosine, researchers can accurately measure the rate of carnosine synthesis and turnover. vulcanchem.com

This labeled compound is also utilized as an internal standard in stable isotope dilution assays. isotope.comisotope.com This analytical technique allows for the precise quantification of unlabeled beta-alanine in complex biological samples like plasma or tissue extracts. vulcanchem.com The known concentration of the added BETA-ALANINE (¹³C₃) serves as a reference to determine the concentration of the endogenous, unlabeled beta-alanine. nih.gov

Detailed Research Findings

Research utilizing BETA-ALANINE (¹³C₃) has provided significant insights into beta-alanine metabolism. Studies have used [¹³C₃, ¹⁵N]-β-alanine as an internal standard to quantify β-alanine production from various precursors in cell extracts. nih.gov For example, in one study, the incubation of cell extracts with potential precursors and the subsequent measurement of β-alanine levels using the labeled standard helped to elucidate the biosynthetic pathway of β-alanine. nih.gov

Another key research application involves investigating the biosynthesis of coenzyme A. Beta-alanine is a component of pantothenic acid (vitamin B5), which is a precursor to coenzyme A. atamanchemicals.com Tracer studies with BETA-ALANINE (¹³C₃) can help to delineate the metabolic flux through this essential pathway.

The use of stable isotope-labeled beta-alanine has also been instrumental in confirming metabolic pathways. For example, studies have used labeled aspartate to demonstrate that it is a precursor for all the carbons in beta-alanine, indicating the action of an α-decarboxylase. nih.gov

Properties

Molecular Weight

92.07

Purity

98%

Origin of Product

United States

Biochemical Pathways Involving Beta Alanine 13c3 Metabolism

Biosynthesis of BETA-ALANINE (B559535) (13C3) Precursors

The journey of the three labeled carbon atoms in BETA-ALANINE (13C3) begins with its precursors. The biosynthesis of beta-alanine in various organisms can originate from several molecules, including L-aspartate, polyamines like spermine (B22157) and spermidine, propionate (B1217596), and the pyrimidine (B1678525) base uracil (B121893). frontiersin.org When isotopically labeled precursors are utilized in experimental settings, the subsequent BETA-ALANINE (13C3) formed carries the labeled carbon signature, allowing for detailed metabolic flux analysis.

Carbon Flow from Precursors to BETA-ALANINE (13C3)

The flow of carbon atoms from precursors to BETA-ALANINE (13C3) is a key area of investigation. For instance, studies using [1,2,3,4-¹³C₄]L-aspartate have demonstrated that all four carbons of aspartate can be incorporated into beta-alanine, indicating a decarboxylation reaction is a primary route for its synthesis. nih.govasm.org This direct conversion highlights a significant pathway for beta-alanine production.

In the context of pyrimidine catabolism, the carbon skeleton of uracil is another source for beta-alanine formation. bio-rad.comwikipedia.org The breakdown of uracil leads to the generation of N-carbamoyl-beta-alanine, which is then hydrolyzed to produce beta-alanine. bio-rad.com By using ¹³C-labeled uracil, researchers can trace the incorporation of these labeled carbons into the BETA-ALANINE (13C3) molecule.

Furthermore, the glucose-alanine cycle illustrates the interconnectedness of carbohydrate and amino acid metabolism. nih.gov Carbon from glucose can be incorporated into alanine (B10760859), which can then be a distant precursor to beta-alanine. nih.gov Isotope tracing studies with ¹³C-labeled glucose can elucidate the extent to which glycolytic intermediates contribute to the beta-alanine pool. ru.nlaacrjournals.org

Enzymatic Steps in de novo BETA-ALANINE (13C3) Synthesis

The synthesis of BETA-ALANINE (13C3) from its precursors is orchestrated by a series of specific enzymes. A primary pathway involves the decarboxylation of L-aspartate, a reaction catalyzed by aspartate 1-decarboxylase (PanD). researchgate.netgoogle.com This enzyme is crucial in the initial committed step of coenzyme A biosynthesis in many bacteria. researchgate.net In some organisms, glutamate (B1630785) decarboxylase has also been shown to catalyze the conversion of L-aspartic acid to beta-alanine. bio-rad.com

Another significant pathway is the reductive degradation of pyrimidine bases. bio-rad.com This multi-step process involves:

Dihydropyrimidine dehydrogenase (DPYD): Converts uracil to 5,6-dihydrouracil. bio-rad.com

Dihydropyrimidinase (DPYS): Catalyzes the ring opening of dihydrouracil (B119008) to form N-carbamoyl-beta-alanine. bio-rad.com

Beta-ureidopropionase (UPB1) or beta-alanine synthase: Hydrolyzes N-carbamoyl-beta-alanine to yield beta-alanine, ammonia, and carbon dioxide. bio-rad.comki.seoatext.com

The table below summarizes the key enzymes involved in the de novo synthesis of beta-alanine.

EnzymePrecursorProductPathway
Aspartate 1-decarboxylase (PanD)L-AspartateBeta-AlanineCoenzyme A Biosynthesis
Glutamate decarboxylaseL-Aspartic acidBeta-AlanineAmino Acid Metabolism
Dihydropyrimidine dehydrogenase (DPYD)Uracil5,6-DihydrouracilPyrimidine Catabolism
Dihydropyrimidinase (DPYS)5,6-DihydrouracilN-Carbamoyl-beta-alaninePyrimidine Catabolism
Beta-ureidopropionase (UPB1)N-Carbamoyl-beta-alanineBeta-AlaninePyrimidine Catabolism

Incorporation of BETA-ALANINE (13C3) into Downstream Metabolites

Once formed, BETA-ALANINE (13C3) serves as a building block for several crucial downstream metabolites. The labeled carbon atoms allow for the precise tracking of its incorporation into these molecules, providing a quantitative measure of their synthesis rates.

Carnosine Biosynthesis Pathway Using BETA-ALANINE (13C3) as a Substrate

Beta-alanine is the rate-limiting precursor for the synthesis of carnosine, a dipeptide found in high concentrations in muscle and brain tissue. wikipedia.orgmedchemexpress.com The synthesis of carnosine involves the ligation of beta-alanine and L-histidine, a reaction catalyzed by carnosine synthase in an ATP-dependent manner. mdpi.com By supplying BETA-ALANINE (13C3), researchers can directly measure the rate of carnosine synthesis by detecting the incorporation of the ¹³C label into the carnosine molecule. vulcanchem.com This technique is invaluable for studying muscle physiology and the role of carnosine as an intracellular buffer. mdpi.com

Pantothenate and Coenzyme A Biosynthesis with BETA-ALANINE (13C3) Contribution

Beta-alanine is an essential component of pantothenate (Vitamin B5), which is a precursor for the synthesis of coenzyme A (CoA). frontiersin.orgatamanchemicals.com The biosynthesis of pantothenate involves the condensation of pantoate and beta-alanine, a reaction catalyzed by pantothenate synthetase. tum.de Subsequently, pantothenate is converted to CoA through a series of enzymatic steps. researchgate.net

Studies using labeled precursors have revealed interesting aspects of this pathway. For instance, in some bacteria, externally supplied pantothenate is first broken down into pantoate and beta-alanine before being re-synthesized into CoA. nih.gov The use of BETA-ALANINE (13C3) allows for the direct tracing of its contribution to the pantothenate and CoA pools, providing insights into the regulation of this vital metabolic pathway. nih.gov

Pyrimidine Catabolism and BETA-ALANINE (13C3) Generation/Utilization

The catabolism of pyrimidine bases, such as uracil and thymine (B56734), is a significant source of beta-alanine. wikipedia.orgatamanchemicals.comnih.gov The breakdown of uracil leads directly to the formation of beta-alanine, while the degradation of thymine produces beta-aminoisobutyrate. oatext.comnih.gov Defects in the enzymes of this pathway can lead to a reduced production of beta-alanine. nih.gov

Conversely, beta-alanine can also be utilized in other metabolic pathways. It can undergo transamination with pyruvate (B1213749) to form malonate-semialdehyde and L-alanine. wikipedia.org The malonate-semialdehyde can then be further metabolized. wikipedia.org By using BETA-ALANINE (13C3), researchers can follow the fate of its carbon atoms, determining the flux through these alternative metabolic routes. nih.govasm.org This provides a comprehensive picture of how beta-alanine metabolism is integrated with other central metabolic pathways.

Catabolic Pathways of BETA-ALANINE (13C3)

The breakdown of BETA-ALANINE (13C3) involves several key enzymatic steps that ultimately lead to its conversion into intermediates of central carbon metabolism.

Transamination and Oxidative Degradation of BETA-ALANINE (13C3)

A primary catabolic route for BETA-ALANINE (13C3) is through a transamination reaction. atamanchemicals.com This process involves the transfer of its amino group to an alpha-keto acid, a reaction catalyzed by a transaminase. A well-documented example is the reaction with pyruvate, which yields malonate-semialdehyde and L-alanine. atamanchemicals.comwikipedia.org The resulting 13C-labeled malonate-semialdehyde can then undergo further oxidation.

The oxidative degradation of malonate-semialdehyde is a critical step in the complete catabolism of BETA-ALANINE (13C3). Malonate-semialdehyde dehydrogenase catalyzes the conversion of malonate-semialdehyde to malonate. atamanchemicals.com Subsequently, malonate is converted to malonyl-CoA, which can then enter the fatty acid biosynthesis pathway. atamanchemicals.comwikipedia.org Alternatively, malonate semialdehyde can be oxidatively decarboxylated to form acetyl-CoA and CO2. nih.gov

In plants, the degradation of beta-alanine can also proceed through the propionate pathway, involving a beta-alanine aminotransferase. frontiersin.org

Carbon Scrambling and Label Redistribution Mechanisms

The use of BETA-ALANINE (13C3) in metabolic studies allows for the observation of carbon scrambling and label redistribution. This phenomenon occurs when the carbon skeleton of the labeled molecule is rearranged or enters metabolic pools where the labels are redistributed among various metabolites.

Following the transamination of BETA-ALANINE (13C3) and the formation of labeled malonate-semialdehyde, the 13C atoms can be incorporated into various metabolic pathways. For example, the entry of 13C-labeled acetyl-CoA into the tricarboxylic acid (TCA) cycle leads to the distribution of the label throughout the cycle's intermediates. This results in the appearance of 13C in molecules such as citrate, isocitrate, α-ketoglutarate, fumarate, and malate. mdpi.com

Furthermore, through gluconeogenesis, the 13C label can be incorporated into glucose. solubilityofthings.com The label can also be found in other amino acids through transamination reactions. For instance, the carbon backbone of BETA-ALANINE (13C3) can contribute to the synthesis of other amino acids, leading to a broader distribution of the isotopic label. aacrjournals.org This redistribution is a key aspect of metabolic network analysis, providing insights into the interconnectivity of various metabolic pathways.

Methodologies for Tracing Beta Alanine 13c3 in Biological Systems

Experimental Design for Stable Isotope Tracing Studies

Stable isotope tracing is a powerful technique used to follow the metabolic fate of molecules within biological systems. researchgate.net The experimental design for studies involving BETA-ALANINE (B559535) (13C3) requires careful consideration of the biological model, the tracer administration, and the analytical methods to ensure accurate and meaningful results. researchgate.netmdpi.com The core principle involves introducing BETA-ALANINE labeled with the stable isotope carbon-13 (¹³C) at three specific carbon positions and then tracking the incorporation of these labeled atoms into downstream metabolites. mdpi.comaacrjournals.org

A crucial first step is the formulation of a clear research question, which will guide the selection of the appropriate experimental model, be it in vitro, ex vivo, or in vivo. researchgate.net The choice of tracer, in this case, BETA-ALANINE (13C3), is determined by the specific metabolic pathways under investigation. mdpi.comresearchgate.net The duration of the tracing experiment and the time points for sample collection are also critical parameters that need to be optimized based on the turnover rates of the metabolites of interest. mdpi.com

In Vitro Cell Culture Models for BETA-ALANINE (13C3) Metabolism

In vitro cell culture models provide a controlled environment to investigate the metabolism of BETA-ALANINE (13C3) at the cellular level. researchgate.netnih.gov These models are instrumental in dissecting specific metabolic pathways and understanding the direct cellular responses to BETA-ALANINE.

Cell Lines and Culture Conditions: A variety of cell lines can be employed, depending on the research focus. For instance, studies on cancer metabolism might utilize cell lines like A549 (lung carcinoma) or PDAC (pancreatic ductal adenocarcinoma) cells, while research on muscle physiology might use C2C12 myoblasts. mdpi.comaacrjournals.orgnih.gov Cells are typically grown to a specific confluency (e.g., 70-80%) before the start of the experiment. mdpi.com The culture medium is a critical component and is often a specialized formulation, such as Williams E medium, which can be prepared in-house to control the nutrient composition precisely. diva-portal.org For tracing experiments, the standard unlabeled beta-alanine is replaced with BETA-ALANINE (13C3). cnr.it

Experimental Procedure: The general workflow for an in vitro tracing study involves several key steps. Twenty-four hours prior to the experiment, the standard growth medium may be replaced with a serum-free medium to minimize confounding variables. mdpi.com The experiment is initiated by replacing the medium with one containing a known concentration of BETA-ALANINE (13C3). nih.gov The cells are then incubated for specific periods to allow for the uptake and metabolism of the labeled compound.

Research Findings: In vitro studies have demonstrated that BETA-ALANINE contributes to various metabolic pathways. For example, in pancreatic cancer cells, tracing with ¹³C₃-labeled alanine (B10760859) has shown its incorporation into proteinogenic amino acids, tricarboxylic acid (TCA) cycle intermediates, and de novo synthesized fatty acids. aacrjournals.orgnih.gov This indicates that cancer cells can utilize alanine as a significant source for both energy production and building blocks for new molecules. aacrjournals.org Another study using mouse myoblasts showed that insulin (B600854) can stimulate the uptake of β-alanine, suggesting a regulatory role for this hormone in β-alanine transport in muscle cells. nih.gov

Table 1: Example of an In Vitro Experimental Setup for BETA-ALANINE (13C3) Tracing

ParameterDescription
Cell Line Pancreatic Ductal Adenocarcinoma (PDAC) cells
Tracer 1 mM ¹³C₃-Alanine
Culture Medium DMEM supplemented with the tracer
Incubation Time Various time points (e.g., 1, 6, 24 hours)
Analysis Mass spectrometry to measure ¹³C incorporation into metabolites
Key Finding Alanine carbon is incorporated into TCA cycle intermediates. nih.gov

Ex Vivo Tissue Perfusion Models with BETA-ALANINE (13C3)

Ex vivo tissue perfusion models bridge the gap between the simplicity of in vitro cultures and the complexity of whole-animal studies. These models allow for the study of intact tissues in a controlled environment, preserving the tissue architecture and cell-cell interactions. researchgate.netresearchgate.net

Perfusion Systems and Conditions: In a typical ex vivo setup, an organ or tissue, such as a heart or liver, is isolated and maintained in a viable state by perfusing it with a nutrient-rich solution. researchgate.netphysiology.org This perfusion medium can be precisely controlled and can be supplemented with BETA-ALANINE (13C3) to trace its metabolism within the tissue. researchgate.net For example, a working heart model might be perfused with a buffer containing labeled substrates to study cardiac energy metabolism. researchgate.net

Experimental Procedure: The isolated tissue is placed in a perfusion apparatus, and a semi-recirculating buffer containing BETA-ALANINE (13C3) and other necessary nutrients is passed through its vascular system. researchgate.net The effluent perfusate and tissue samples are collected at various time points for metabolic analysis. researchgate.net This allows for the measurement of both the uptake of the tracer by the tissue and the release of labeled metabolic products.

Research Findings: Ex vivo studies have provided valuable insights into tissue-specific metabolism. For instance, studies on perfused rat kidneys using [U-¹³C₃]alanine have helped to assess the relative activities of different metabolic pathways, such as pyruvate (B1213749) carboxylase and the TCA cycle. researchgate.net These experiments revealed that different patterns of ¹³C-labeling in metabolites from the tissue extracts versus the effluent suggest metabolic compartmentalization within the kidney. researchgate.net Similarly, ex vivo perfusion of human liver tissue has been used to create detailed metabolic flux maps, demonstrating the liver's capacity for protein remodeling and its role in amino acid metabolism. diva-portal.org

Table 2: Example of an Ex Vivo Experimental Setup for BETA-ALANINE (13C3) Tracing

ParameterDescription
Tissue Model Perfused rat kidney
Tracer [U-¹³C₃]alanine
Perfusion Medium Krebs-Henseleit buffer with labeled alanine
Analysis NMR spectroscopy of kidney extracts and effluent
Key Finding Revealed active pyruvate carboxylase and oxidative metabolism through the TCA cycle. researchgate.net

In Vivo Animal Models for Systemic BETA-ALANINE (13C3) Tracing

In vivo animal models, such as mice and rats, are essential for understanding the systemic metabolism of BETA-ALANINE (13C3) and its interactions between different organs. researchgate.netnih.govoup.com These models allow for the investigation of how BETA-ALANINE is absorbed, distributed, metabolized, and excreted in a whole organism.

Animal Models and Tracer Administration: Commonly used animal models include mice and rats. nih.govescholarship.org The administration of BETA-ALANINE (13C3) can be achieved through various routes, including subcutaneous injection, intravenous infusion, or incorporation into the diet or drinking water, depending on the experimental goals. mdpi.comnih.gov The choice of administration route can influence the tracer's bioavailability and metabolic fate. mdpi.com

Experimental Procedure: Following the administration of the tracer, biological samples such as blood, urine, and various tissues are collected at specific time points. nih.gov These samples are then processed to extract metabolites for isotopic analysis. This allows for a comprehensive view of how BETA-ALANINE (13C3) and its labeled metabolites are distributed throughout the body.

Research Findings: In vivo tracing studies have revealed the complex interplay of BETA-ALANINE metabolism in the whole body. For example, studies in mice have used ¹³C-labeled alanine to investigate cardiac substrate preference, showing how the heart utilizes alanine for energy. nih.gov Other research has focused on the role of alanine in cancer, demonstrating that MYC-driven liver tumors repurpose alanine catabolism to fuel their survival. escholarship.org These studies highlight the importance of in vivo models for understanding the physiological and pathological roles of BETA-ALANINE metabolism.

Table 3: Example of an In Vivo Experimental Setup for BETA-ALANINE (13C3) Tracing

ParameterDescription
Animal Model Mouse
Tracer Subcutaneous injection of ¹³C-labeled alanine
Sample Collection Blood and heart tissue
Analysis LC/MS analysis of ¹³C enrichment in alanine and glutamate (B1630785)
Key Finding Allowed for the estimation of cardiac glucose and BCAA use. nih.gov

Sample Preparation for Isotopic Analysis

Proper sample preparation is a critical step in stable isotope tracing studies to ensure the preservation of metabolites and the accuracy of the subsequent analysis. This process typically involves rapidly stopping all metabolic activity (quenching), extracting the metabolites of interest, and in some cases, chemically modifying them (derivatization) to make them suitable for analysis by mass spectrometry. researchgate.netnih.gov

Quenching and Extraction Techniques for Metabolite Isolation

The primary goal of quenching is to instantly halt all enzymatic reactions within the sample to prevent any changes in metabolite levels after collection. nih.govresearchgate.net This is followed by the extraction of metabolites from the biological matrix.

Quenching Methods: For in vitro cell cultures, a common quenching method involves rapidly aspirating the culture medium and adding a cold quenching solvent, such as a mixture of acetonitrile, methanol (B129727), and water. nih.gov For adherent cells, the solvent is added directly to the culture plate, while for suspension cultures, cells are quickly filtered and the filter is placed in the quenching solvent. nih.gov For tissue samples, snap-freezing in liquid nitrogen is a widely used and effective method to stop metabolism almost instantaneously. researchgate.net

Extraction Solvents and Procedures: The choice of extraction solvent depends on the polarity of the metabolites of interest. For polar metabolites like beta-alanine and its derivatives, a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v) is often effective. nih.gov The addition of a small amount of formic acid to the extraction solvent can help to inactivate enzymes and improve the stability of certain metabolites. nih.gov After adding the extraction solvent, the sample is typically vortexed and incubated at a low temperature to ensure complete extraction. The mixture is then centrifuged to pellet cell debris and proteins, and the supernatant containing the metabolites is collected for analysis.

Table 4: Common Quenching and Extraction Protocols

Sample TypeQuenching MethodExtraction SolventReference
Adherent CellsAspirate media, add cold solventAcetonitrile:Methanol:Water nih.gov
Suspension CellsFast filtration, place filter in cold solventAcetonitrile:Methanol:Water nih.gov
TissuesSnap-freezing in liquid nitrogenAcetonitrile:Methanol:Water with formic acid researchgate.netnih.gov

Derivatization Procedures for Mass Spectrometry Analysis

Derivatization is a chemical modification process that is often necessary to improve the analytical properties of metabolites for mass spectrometry (MS) analysis. mdpi.comnist.gov For compounds like beta-alanine, derivatization can enhance their volatility for gas chromatography-mass spectrometry (GC-MS) or improve their ionization efficiency and chromatographic separation for liquid chromatography-mass spectrometry (LC-MS). nih.govnist.gov

Common Derivatization Reagents: Several reagents are used for the derivatization of amino acids like beta-alanine.

Propyl chloroformate (PCF): This reagent reacts with amino and carboxyl groups and is used for GC-MS analysis. The procedure involves adding pyridine (B92270) and propanol (B110389) to the sample, followed by PCF in chloroform. nist.gov

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This is another common silylating agent used for GC-MS analysis that creates stable derivatives. nist.gov

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This reagent is used for LC-MS analysis to separate and quantify amino acid stereoisomers (D and L forms). The derivatization reaction is typically carried out at a slightly elevated temperature and then quenched with acid. nih.gov

O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA): This reagent is used to derivatize keto acids, and the reaction is performed at room temperature. mdpi.com

Derivatization Workflow: The derivatization process involves mixing the dried metabolite extract with the derivatization reagent and often a catalyst, followed by incubation at a specific temperature for a set amount of time. nist.govnih.gov After the reaction is complete, the sample is often diluted with an appropriate solvent before injection into the MS system. The specific conditions, such as temperature and reaction time, are optimized for each derivatization agent to ensure complete and reproducible derivatization. researchgate.net

Table 5: Derivatization Reagents for Beta-Alanine Analysis

ReagentAnalytical PlatformPurposeReference
Propyl chloroformate (PCF)GC-MSIncreases volatility nist.gov
MTBSTFAGC-MSIncreases volatility nist.gov
Marfey's ReagentLC-MSSeparates stereoisomers nih.gov
PFBHAGC-MSDerivatizes keto acids mdpi.com

Analytical Techniques for Beta Alanine 13c3 and Its Metabolites

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions. Its high sensitivity and specificity make it ideal for distinguishing between the 13C-labeled beta-alanine (B559535) and its naturally occurring (12C) counterpart. BETA-ALANINE (13C3) is frequently used as an internal standard in stable isotope dilution assays, a technique that allows for the precise quantification of unlabeled beta-alanine in intricate biological samples. vulcanchem.com The known mass difference between the labeled and unlabeled forms enables accurate measurement, as they behave identically during sample preparation and analysis but are distinguishable by the mass spectrometer. vulcanchem.com

Direct infusion high-resolution mass spectrometry has also been utilized to trace the metabolic fate of 13C-labeled substrates, including the formation of 13C3-beta-alanine from other labeled precursors. nih.gov This technique is effective for mapping metabolic flux and has been applied in studies involving cultured cells and patient-derived organoids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Enrichment

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for analyzing volatile and thermally stable compounds. To make amino acids like beta-alanine suitable for GC analysis, they must first be chemically modified through a process called derivatization. nih.gov A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the amino acids into their more volatile tert-butyldimethylsilyl (TBDMS) derivatives. nih.govacs.org

GC-MS is particularly valuable for determining the isotopic enrichment of BETA-ALANINE (13C3) in a sample. nih.gov By separating the derivatized beta-alanine from other components in a mixture, the mass spectrometer can then analyze the isotopic distribution of the carbon atoms within the molecule. nih.gov This allows researchers to quantify the extent to which the 13C label has been incorporated into beta-alanine, providing insights into its metabolic pathways. nih.gov The technique has been successfully used to measure the amount of beta-alanine in cell extracts through isotope dilution analysis, where a known amount of labeled beta-alanine is added as an internal standard. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is exceptionally well-suited for analyzing compounds in complex biological matrices such as plasma and urine. vulcanchem.comnih.govresearchgate.net This method combines the separation power of liquid chromatography with the analytical precision of tandem mass spectrometry. researchgate.net In LC-MS/MS, the sample is first separated by LC, and then the compound of interest is fragmented in the mass spectrometer to produce a unique fragmentation pattern, which is used for highly specific detection and quantification. researchgate.net

LC-MS/MS is often the method of choice for quantitative studies involving BETA-ALANINE (13C3). otsuka.co.jp For example, it has been used to monitor the levels of 13C3-labeled acrylamide (B121943) metabolites in urine, demonstrating its utility in tracking the metabolic fate of labeled compounds in vivo. researchgate.net The use of a stable isotope-labeled internal standard like BETA-ALANINE (13C3) is critical in LC-MS/MS analysis to correct for variations in sample preparation and instrument response, ensuring accurate and reliable quantification. unimi.it

LC-MS/MS Parameters for Acrylamide Metabolite Analysis

This table shows the precursor and product ion transitions used for the selected reaction monitoring (SRM) of 13C3-labeled acrylamide (AM) and its metabolites in urine via LC-MS/MS. researchgate.net

AnalytePrecursor Ion (m/z)Product Ion (m/z)
13C3-AM7558
13C3-GA9174
13C3-CP196107
13C3-NACP238196
13C3-GAMA3254149
13C3-GAMA2 and 13C3-NACP sulfoxide254162

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. vulcanchem.comnih.govotsuka.co.jp It is based on the magnetic properties of atomic nuclei, such as 13C. rsc.org For BETA-ALANINE (13C3), NMR is particularly useful for determining the exact position of the 13C labels within the molecule. acs.orgisotope.com

13C NMR for Positional Isotope Enrichment Determination

13C NMR spectroscopy directly observes the carbon-13 nuclei in a molecule. rsc.org This allows for the unambiguous determination of which carbon atoms in the beta-alanine molecule are labeled with 13C. acs.orgisotope.com This level of detail is crucial for understanding the specific metabolic pathways and enzymatic reactions that beta-alanine undergoes. By analyzing the 13C NMR spectrum, researchers can track the flow of carbon atoms from labeled precursors into specific positions within the beta-alanine molecule and its downstream metabolites.

13C NMR Chemical Shift Data for a Carnosine Derivative

The following table presents the 13C NMR chemical shift data for a Boc-protected anserine (B1665513) methyl ester, a derivative of carnosine which is synthesized from beta-alanine. This data illustrates the type of information obtained from 13C NMR analysis. unimi.it

Carbon AtomChemical Shift (δ, ppm)
COOMe171.71
COOC(CH3)3155.18
C2 imidazole138.27
C4 imidazole127.66
C5 imidazole126.89
C(CH3)380.49
CH2CH53.13
OMe52.76
NMe31.67
C(CH3)328.41
CH2CH27.02

Advanced NMR Techniques for Metabolic Flux Analysis

Beyond simple 1D 13C NMR, advanced NMR techniques, such as 2D NMR (e.g., HSQC, HMBC) and metabolic flux analysis (MFA), provide even more detailed insights into metabolic pathways. vulcanchem.comacs.org These methods can be used to trace the intricate network of reactions that BETA-ALANINE (13C3) participates in. By combining the administration of 13C-labeled substrates with detailed NMR analysis of the resulting metabolites, researchers can quantify the rates of different metabolic pathways, a process known as metabolic flux analysis. nih.gov This provides a dynamic view of cellular metabolism and how it is affected by various conditions.

Data Processing and Bioinformatic Tools for 13C Tracing Data

The analysis of data from stable isotope tracing experiments using compounds like BETA-ALANINE (13C3) is a complex process that requires specialized bioinformatic tools. These tools are essential for converting raw analytical data, typically from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, into meaningful biological information. embopress.orgbiorxiv.org The process involves several critical steps, including correcting for natural isotope abundance, calculating the enrichment of ¹³C in various metabolites, quantifying metabolic fluxes, and visualizing the data in the context of metabolic pathways. embopress.orgx-mol.netnih.gov

Software for Isotopic Purity and Enrichment Calculation

A fundamental step in analyzing ¹³C tracing data is the correction for naturally occurring isotopes and the purity of the isotopic tracer itself. d-nb.infooup.com Raw mass spectrometry data includes contributions from the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), which must be subtracted to accurately determine the true isotopic enrichment from the tracer. oup.comroyalsocietypublishing.org Furthermore, the ¹³C-labeled tracer, such as BETA-ALANINE (13C3), is never 100% pure, and this impurity must be accounted for to ensure accurate quantification. nih.govbioconductor.org

Several software tools have been developed to perform these crucial corrections. These programs take raw mass isotopomer intensity data and calculate the mole percent enrichment (MPE) or mass isotopomer distribution (MID), which reflects the fraction of molecules that contain a certain number of ¹³C atoms from the tracer. d-nb.inforeadthedocs.io

Key software packages for this purpose include:

IsoCor and IsoCorrectoR : These are widely used open-source tools designed to correct raw MS data for natural isotope abundances and tracer impurity. oup.combioconductor.orgnih.govfrontiersin.org They are versatile and can handle data from various tracers and mass spectrometers of any resolution. oup.combioconductor.orgnih.gov

ElemCor : This is a standalone application with a graphical user interface that corrects stable isotope tracer data for natural abundance and isotopic impurity. nih.gov It supports various tracer elements, including ¹³C, ¹⁵N, and ²H. nih.gov

FluxFix : A web-based application that provides a simple interface for correcting metabolic tracer data for natural isotopologue abundance. d-nb.info It is platform-agnostic and can use either theoretical or experimentally measured natural isotopologue distributions for correction. d-nb.info

AccuCor2 and PolyMID-Correct : These are open-source tools capable of handling data from dual-isotope tracers and from both low- and high-resolution mass spectrometers. nih.gov

The table below summarizes some of the key software used for isotopic purity and enrichment calculations.

SoftwareKey FeaturesPrimary Application
IsoCor Corrects for natural isotope abundance and tracer impurity for any element; supports all MS resolutions. oup.comnih.govGeneral purpose correction of MS data from isotope labeling experiments. oup.com
IsoCorrectoR R-based tool for MS and MS/MS data; corrects for natural abundance and tracer purity with multiple tracers (e.g., ¹³C, ¹⁵N). bioconductor.orgnih.govfrontiersin.orgCorrection of high-resolution MS data from single or multiple tracer experiments. bioconductor.org
ElemCor User-friendly interface; corrects for resolution effects using two different methods. nih.govCorrection of LC-MS data from various isotopic labeling experiments. nih.gov
FluxFix Web-based and easy to use; accepts experimental or theoretical unlabeled data for correction. d-nb.infoQuick and reliable correction of metabolic tracer data for natural abundance. d-nb.info

Metabolic Flux Analysis (MFA) Software Packages

Metabolic Flux Analysis (MFA) is a powerful technique that uses the isotopic labeling patterns in metabolites to quantify the rates (fluxes) of reactions within a metabolic network. embopress.orgwikipedia.org In the context of a BETA-ALANINE (13C3) tracing study, MFA can reveal how the carbon backbone of beta-alanine is metabolized and distributed throughout the cell. The analysis integrates experimental data (isotopomer distributions and extracellular exchange rates) with a stoichiometric model of metabolism to estimate intracellular fluxes. embopress.orgbiorxiv.orgd-nb.info

This process is computationally intensive and relies on specialized software packages that can solve the complex system of algebraic and differential equations. wikipedia.orgd-nb.info These tools typically require a user-defined metabolic model, which includes all relevant biochemical reactions and the specific carbon atom transitions for each reaction. d-nb.infonih.gov

Prominent software packages for ¹³C-MFA include:

INCA (Isotopomer Network Compartmental Analysis) : A comprehensive and widely used MATLAB-based package for both steady-state (MFA) and isotopically non-stationary MFA (INST-MFA). d-nb.infogithub.comnih.govmaayanlab.cloud It features a graphical user interface, making it more accessible to researchers without extensive programming expertise. nih.gov INCA can integrate data from both MS and NMR platforms. nih.gov

13CFLUX2 : A high-performance software suite designed for large-scale MFA studies. oup.com It uses a specialized language (FluxML) to define the metabolic model and supports parallel computing to accelerate calculations. oup.com

OpenMebius : An open-source software for performing both conventional and isotopically non-stationary ¹³C-MFA. nih.gov

Metran : Used in conjunction with the Elementary Metabolite Units (EMU) framework, Metran is another tool for performing MFA calculations. nih.govnih.gov

WUFlux : An open-source platform with a user-friendly interface designed to simplify ¹³C-MFA for various prokaryotic species, providing several metabolic network templates. github.io

The following table compares several common MFA software packages.

SoftwareKey FeaturesAnalysis Type
INCA MATLAB-based with GUI; integrates MS and NMR data; performs parameter continuation and Monte Carlo simulations. d-nb.infogithub.comnih.govSteady-state (MFA) and Non-stationary (INST-MFA). d-nb.infonih.govmaayanlab.cloud
13CFLUX2 High-performance for large-scale models; uses FluxML format; supports parallel computing. oup.comSteady-state (MFA). oup.com
OpenMebius Open-source; autogenerates metabolic models from user-defined worksheets. nih.govSteady-state (MFA) and Non-stationary (INST-MFA). nih.gov
Metran Built on the EMU framework for efficient computation. nih.govnih.govSteady-state (MFA). nih.gov
WUFlux Open-source with GUI; provides model templates for prokaryotes; visualizes flux results. github.ioSteady-state (MFA). github.io

Network Reconstruction and Pathway Mapping from Isotopic Data

Isotopic data from tracers like BETA-ALANINE (13C3) provides critical information for validating and refining metabolic network models. embopress.orgroyalsocietypublishing.org The observed patterns of ¹³C incorporation can confirm the activity of known metabolic pathways, help elucidate novel or alternative routes, and provide a quantitative basis for understanding metabolic reprogramming. royalsocietypublishing.orgnrel.gov

Visualizing the complex datasets generated from tracing experiments is crucial for interpretation. x-mol.netnih.gov Several bioinformatic tools facilitate the mapping of isotopic enrichment and calculated fluxes onto graphical representations of metabolic pathways. This allows researchers to see at a glance how the ¹³C label flows through the network and which pathways are most active.

Key tools for network reconstruction and pathway mapping include:

Escher : A web-based tool for building, sharing, and visualizing metabolic pathways. github.comrcsb.org It can be used to create data-rich maps where reaction fluxes or metabolite enrichments are represented by the color and thickness of arrows and nodes. github.comrcsb.org

Escher-Trace : A standalone web application built upon Escher, specifically designed for the analysis and visualization of stable isotope tracing data. x-mol.netnih.govescholarship.orgresearchgate.net It allows users to upload corrected MS data, generate various plots of labeling patterns, and present the data directly on metabolic pathway maps. x-mol.netnih.gov

MetaboAnalyst : A comprehensive web server for metabolomics data analysis that includes powerful pathway analysis modules. nih.govmetaboanalyst.cayoutube.comresearchgate.net While not exclusively for isotope tracing, its enrichment analysis tools can be used to identify pathways significantly impacted by the metabolism of a tracer. nih.govmetaboanalyst.ca

Cytoscape : A popular open-source software platform for visualizing complex networks. While not specific to metabolism, it is often used with specialized plugins to create and analyze metabolic networks, where nodes can represent metabolites and edges represent reactions, with attributes derived from ¹³C-flux data.

This table summarizes tools used for visualizing isotopic data on metabolic networks.

SoftwareKey FeaturesPrimary Function
Escher-Trace Web-based; corrects for natural abundance; generates publication-quality graphs on pathway maps. x-mol.netnih.govescholarship.orgIntegrated analysis and visualization of stable isotope tracing data. x-mol.netnih.gov
Escher Web-based tool for building and viewing metabolic pathway maps; data can be overlaid on maps. github.comrcsb.orgVisualization of fluxomics and metabolomics data in a pathway context. github.comrcsb.org
MetaboAnalyst Comprehensive statistical and functional analysis, including pathway and enrichment analysis. nih.govmetaboanalyst.caresearchgate.netStatistical identification of impacted pathways from metabolomics data. nih.govmetaboanalyst.ca
Cytoscape General network visualization and analysis platform with extensive plugin support.Flexible visualization of custom metabolic networks with overlaid isotopic data.

Mechanistic Insights from Beta Alanine 13c3 Tracing Studies

Elucidation of Novel Metabolic Pathways Utilizing Beta-Alanine (B559535)

The use of ¹³C-labeled beta-alanine has been instrumental in confirming and uncovering metabolic pathways. A primary application is in tracing its incorporation into other molecules, most notably carnosine, a dipeptide formed from beta-alanine and histidine. vulcanchem.com By administering BETA-ALANINE (13C3), researchers can precisely measure the rate of carnosine synthesis, a critical process for pH regulation in muscle tissue. vulcanchem.com

Furthermore, tracing studies have revealed the contribution of beta-alanine to central carbon metabolism. For instance, in pancreatic cancer cells, ¹³C₃-labeled alanine (B10760859) tracing has shown significant incorporation of its carbon and nitrogen into proteinogenic amino acids, intermediates of the tricarboxylic acid (TCA) cycle, and newly synthesized fatty acids. aacrjournals.orgnih.gov This indicates that beta-alanine can be a significant fuel source for both energy production and the biosynthesis of essential cellular components. aacrjournals.orgnih.gov

In one study, the use of ¹³C₅-glutamine as a tracer unexpectedly led to the detection of ¹³C₃-beta-alanine, suggesting a novel synthesis pathway via the decarboxylation of aspartate. mdpi.com This highlights the capability of stable isotope tracing to uncover previously uncharacterized metabolic routes. mdpi.com

Quantification of Metabolic Fluxes through Key Nodes

Metabolic flux analysis (MFA) using BETA-ALANINE (13C3) allows for the quantification of the rates (fluxes) of metabolic reactions. This provides a dynamic view of cellular metabolism that goes beyond the static measurement of metabolite concentrations. nih.gov

Absolute vs. Relative Flux Determination

Isotopic labeling data from tracers like BETA-ALANINE (13C3) primarily provide information on the relative usage of different metabolic pathways. sci-hub.se To determine absolute metabolic fluxes, which are typically expressed in units like millimoles per gram of dry weight per hour, this relative data must be combined with at least one measured absolute external rate, such as the rate of substrate uptake. sci-hub.se For example, while tracing can reveal the proportion of pyruvate (B1213749) derived from beta-alanine versus other sources, knowing the absolute rate of pyruvate consumption is necessary to calculate the absolute flux from beta-alanine to pyruvate. In the absence of such external measurements, the analysis is limited to determining relative pathway activities or flux ratios. sci-hub.se

Isotopic Steady-State and Non-Steady-State Flux Analysis

Metabolic flux analysis can be performed under two conditions: isotopic steady-state and non-steady-state.

Non-Steady-State MFA (INST-MFA): In many biological systems, especially in dynamic environments or in organisms with slow metabolic rates like plants, achieving a true isotopic steady state is not feasible. frontiersin.org In such cases, isotopic non-stationary ¹³C-MFA is employed. d-nb.info This more advanced technique analyzes the changes in isotopic labeling over time to determine metabolic fluxes. d-nb.info

The choice between steady-state and non-steady-state analysis depends on the specific biological system and experimental design. Both approaches rely on the accurate measurement of isotopologue distributions in key metabolites to calculate fluxes. frontiersin.org

Investigation of Enzyme Specificity and Regulation

BETA-ALANINE (13C3) tracing can provide insights into the specificity and regulation of enzymes involved in its metabolism. For example, studies in pancreatic cancer cells have used ¹³C₃-alanine to investigate the role of different isoforms of glutamic-pyruvic transaminase (GPT). These studies revealed that pancreatic cancer cells selectively express the mitochondrial isoform, GPT2, for the synthesis and utilization of alanine. aacrjournals.orgnih.gov Cells with lower expression of both cytosolic and mitochondrial GPT isoforms showed a significantly lower contribution of ¹³C₃-alanine to mitochondrial TCA cycle metabolites. aacrjournals.orgnih.gov

Feeding studies with [U-¹³C₃,¹⁵N]beta-alanine have also been used to experimentally prove the biosynthetic route of compounds like kirromycin, confirming the involvement of specific polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymes. researchgate.net

Inter-Organ and Inter-Cellular Metabolic Exchange of Beta-Alanine

BETA-ALANINE (13C3) is a valuable tool for studying the movement of beta-alanine between different organs and cell types. The synthesis of beta-alanine primarily occurs in the liver, from where it is transported to other tissues like skeletal muscle. mdpi.com Tracing studies can quantify the dynamics of this transport and exchange.

In pancreatic cancer, for instance, quantitative stable-isotope tracing has been used to understand the compartmentalization of alanine synthesis, uptake, and utilization between cancer cells and surrounding pancreatic stellate cells. nih.gov These studies have shown that pancreatic cancer cells are net importers of alanine, while stellate cells are net exporters. nih.gov

Transport Mechanisms of Beta-Alanine (13C3) Across Membranes

The transport of BETA-ALANINE (13C3) across cellular membranes is a critical aspect of its metabolism. Studies have identified specific transporters involved in this process. For example, the transporter BalaT has been identified as essential for beta-alanine uptake in retinal pigment cells in Drosophila, a process crucial for visual neurotransmission. elifesciences.org In pancreatic cancer cells, the transporter SLC38A2 is required for the active uptake of alanine from the environment. nih.gov In the brain, a high-affinity, energy- and sodium-dependent transport system for beta-alanine has been identified at the blood-brain barrier, which is likely involved in its efflux from the brain. nih.gov More recent research suggests that sideroflexins, a family of mitochondrial transporters, enable the transport of several polar neutral amino acids, including beta-alanine, across the inner mitochondrial membrane. biorxiv.org

Interactive Data Table: Key Findings from BETA-ALANINE (13C3) Tracing Studies

Research Area Key Finding Organism/System Primary Tracer(s) Citation(s)
Novel Pathway Elucidation Identification of a potential beta-alanine synthesis pathway from aspartate.Cultured Cells¹³C₅-Glutamine mdpi.com
Novel Pathway Elucidation Beta-alanine contributes significantly to the TCA cycle and fatty acid synthesis.Pancreatic Cancer Cells¹³C₃-Alanine aacrjournals.orgnih.gov
Metabolic Flux Quantification Determination of relative contributions of circulating metabolites to each other.Mice¹³C-labeled nutrients yuntsg.com
Enzyme Specificity Pancreatic cancer cells selectively use mitochondrial GPT2 for alanine metabolism.Pancreatic Cancer Cells¹³C₃-Alanine aacrjournals.orgnih.gov
Inter-cellular Exchange Pancreatic cancer cells are net importers of alanine, while stellate cells are net exporters.Pancreatic Cancer Cells, Stellate Cells¹³C₃-Alanine nih.gov
Membrane Transport Identification of BalaT as a key beta-alanine transporter in the retina.DrosophilaNot specified elifesciences.org
Membrane Transport SLC38A2 is required for active alanine uptake in pancreatic cancer cells.Pancreatic Cancer CellsNot specified nih.gov
Membrane Transport Sideroflexins mediate mitochondrial transport of beta-alanine.Human cellsNot specified biorxiv.org

Contribution of Specific Tissues to Systemic Beta-Alanine (13C3) Metabolism

The systemic metabolism of beta-alanine is a dynamic process involving interplay between several key tissues responsible for its synthesis, uptake, utilization, and degradation. Isotope tracing studies, including those utilizing BETA-ALANINE (13C3), have been instrumental in elucidating the specific roles of various organs in maintaining beta-alanine homeostasis. The primary tissues implicated in this metabolic network are the liver, kidneys, and skeletal muscle, with the intestinal mucosa also playing a crucial role in the absorption of exogenous beta-alanine.

Liver: The Central Hub of Beta-Alanine Metabolism

The liver is the principal organ for both the endogenous production and catabolism of beta-alanine. healthmatters.io Endogenous synthesis occurs in the liver through the degradation of dihydrouracil (B119008) and uracil (B121893). healthmatters.iosigmaaldrich.com More significantly, the liver is a primary site for the degradation of circulating beta-alanine. nih.gov This catabolic process is mediated by two key enzymes, Alanine-glyoxylate aminotransferase 2 (AGXT2) and 4-aminobutyrate aminotransferase (GABA-T), which are highly expressed in hepatocytes. frontiersin.orgntu.ac.uk These enzymes transaminate beta-alanine to malonate semialdehyde, which is then further metabolized. ntu.ac.uk

Studies have demonstrated that the liver's high capacity for transamination effectively controls the amount of circulating beta-alanine that becomes available to peripheral tissues like skeletal muscle. nih.gov Research involving the inhibition of these hepatic enzymes resulted in a significant increase in circulating beta-alanine levels, underscoring the liver's dominant role in its clearance. nih.govfrontiersin.org In studies on hepatocellular carcinoma, hepatocytes were identified as having the highest scores related to beta-alanine metabolism. aging-us.com Furthermore, isotope tracing studies with other forms of labeled alanine confirm the liver's central role in amino acid metabolism, including significant uptake and processing of alanine from circulation. nih.govnih.gov

Kidneys: A Key Site for Degradation and Reabsorption

Alongside the liver, the kidneys are a major site of beta-alanine catabolism. nih.gov Kidney cortex tissue expresses high levels of the transaminating enzymes GABA-T and AGXT2, contributing significantly to the systemic degradation of beta-alanine. ntu.ac.uknih.gov This enzymatic activity helps regulate the concentration of beta-alanine in the blood. nih.gov

In addition to degradation, the kidneys are involved in the reabsorption of beta-alanine from the glomerular filtrate. healthmatters.io This process is mediated by transporters that can be shared with other amino acids, such as taurine. healthmatters.io The balance between degradation and reabsorption in the kidneys is therefore crucial for maintaining systemic beta-alanine homeostasis.

Skeletal Muscle: The Primary Site of Uptake and Utilization

Skeletal muscle is the main destination for circulating beta-alanine, where its primary fate is the synthesis of the dipeptide carnosine. researchgate.net Unlike the liver and kidneys, skeletal muscle exhibits low expression of the enzymes that degrade beta-alanine. frontiersin.org Consequently, beta-alanine that is taken up by muscle cells is primarily channeled into carnosine synthesis, a reaction catalyzed by carnosine synthase. sigmaaldrich.comntu.ac.uk

The transport of beta-alanine into muscle cells is considered a rate-limiting step for carnosine synthesis and is predominantly mediated by the TauT transporter, which also transports taurine. frontiersin.org The uptake capacity of muscle tissue dictates how much of the systemically available beta-alanine can be converted into intramuscular carnosine stores. frontiersin.org

Other Tissues

Intestinal Mucosa: The jejunum is involved in the initial uptake of dietary beta-alanine and carnosine. nih.gov Carnosine that is absorbed can be hydrolyzed into beta-alanine and L-histidine within the intestinal cells before entering circulation. ntu.ac.uk

Heart: The heart also synthesizes carnosine, indicating its capacity for beta-alanine uptake. nih.govfrontiersin.org Studies have shown that when the degradation of beta-alanine in the liver and kidneys is inhibited, carnosine content increases not only in skeletal muscle but also in the heart. nih.govfrontiersin.org

The table below summarizes the primary metabolic functions of key tissues in systemic beta-alanine metabolism.

TissuePrimary Role in Beta-Alanine MetabolismKey Enzymes/TransportersResearch Findings
Liver Endogenous synthesis; Primary site of catabolism/degradation. nih.govAGXT2, GABA-T (high expression). ntu.ac.ukControls circulating beta-alanine levels; inhibition of enzymes increases systemic availability. nih.gov
Kidneys Secondary site of catabolism/degradation; Reabsorption. healthmatters.ionih.govAGXT2, GABA-T (high expression). ntu.ac.ukContributes significantly to systemic clearance of beta-alanine. nih.gov
Skeletal Muscle Primary site of uptake and utilization for carnosine synthesis. researchgate.netTauT (transporter); Low expression of degrading enzymes. frontiersin.orgUptake is the rate-limiting step for muscle carnosine synthesis. frontiersin.org
Heart Uptake and utilization for carnosine synthesis. nih.govfrontiersin.orgCarnosine Synthase. sigmaaldrich.comCarnosine levels increase with higher circulating beta-alanine. nih.gov
Intestine Absorption of dietary beta-alanine and carnosine. nih.govAmino acid and peptide transporters. ntu.ac.ukSite of initial entry for exogenous beta-alanine. ntu.ac.uk

The distribution and activity of key enzymes involved in beta-alanine metabolism across different tissues are detailed in the following table.

Enzyme/TransporterTissue Location (Expression Level)Function
AGXT2 Liver (High), Kidneys (High). frontiersin.orgTransamination (degradation) of beta-alanine.
GABA-T Liver (High), Kidneys (High), Brain. ntu.ac.ukTransamination (degradation) of beta-alanine. ntu.ac.uk
TauT Skeletal Muscle, Heart. frontiersin.orgTransport of beta-alanine into the cell. frontiersin.org
Carnosine Synthase Skeletal Muscle, Heart, Brain. sigmaaldrich.comSynthesis of carnosine from beta-alanine and L-histidine. sigmaaldrich.com

Advanced Applications and Future Directions in Beta Alanine 13c3 Research

Multi-Isotope Labeling Strategies Incorporating BETA-ALANINE (B559535) (13C3)

To enhance the resolution of metabolic studies, BETA-ALANINE (13C3) is often used in conjunction with other stable isotopes, such as Nitrogen-15 (¹⁵N). This dual-labeling approach provides a more comprehensive view of metabolic pathways by tracking the fate of both carbon and nitrogen atoms simultaneously. For instance, using β-Alanine labeled with both ¹³C and ¹⁵N allows for the concurrent investigation of carbon flux and nitrogen metabolism. vulcanchem.comisotope.commedchemexpress.comotsuka.co.jp This is particularly valuable in studies of amino acid and nucleotide biosynthesis, where both elements are fundamental components.

In mycobacteria, for example, dual isotopic labeling with [¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride has been used to measure intracellular carbon-nitrogen (CN) and nitrogen (N) fluxes in addition to carbon (C) fluxes. biorxiv.org This multi-isotope strategy, combined with computational modeling, can resolve the activities of interconnected metabolic pathways with greater precision than single-isotope experiments. biorxiv.orgbiorxiv.org The choice between a solely ¹³C-labeled variant and a dual-labeled one depends on the specific research question; if only carbon tracing is required, BETA-ALANINE (13C3) is sufficient, but for more complex analyses involving nitrogen, the dual-labeled compound is superior. vulcanchem.com

Table 1: Comparison of Single vs. Multi-Isotope Labeling Strategies

Labeling Strategy Tracer Compound(s) Primary Information Gained Typical Application
Single Isotope (Carbon) BETA-ALANINE (13C3) Carbon skeleton flux, precursor-product relationships (e.g., carnosine synthesis) Quantifying the contribution of beta-alanine to specific metabolic pools. vulcanchem.com
Multi-Isotope (Carbon & Nitrogen) β-Alanine (¹³C₃, ¹⁵N) Simultaneous carbon and nitrogen flux, delineating amino acid and nucleotide biosynthesis pathways. Investigating the interplay between carbon and nitrogen metabolism in complex biological systems. biorxiv.orgbiorxiv.org

| Multi-Isotope (Hydrogen & Carbon) | D₂O and ¹³C-labeled substrates | Turnover rates of various biomolecules (proteins, lipids, DNA) and metabolic fluxes. | "Real-world" human physiology studies, dynamic proteomics, and fluxomics. nih.gov |

Integration of Isotopic Tracing with Omics Technologies

The integration of stable isotope tracing with various "omics" technologies has revolutionized the study of metabolic networks, providing a multi-dimensional view of cellular function.

Fluxomics-Proteomics Integration

Fluxomics, the measurement of metabolic pathway rates, when combined with proteomics, the large-scale study of proteins, offers profound insights into how metabolic activity is regulated by protein expression. sci-hub.se Using BETA-ALANINE (13C3) as a tracer, researchers can quantify metabolic fluxes, and by correlating this data with proteomic analyses, they can identify the enzymes and transport proteins that govern these fluxes. nih.gov

For example, a study on pancreatic cancer utilized stable-isotope tracing with ¹³C₃-alanine to measure its incorporation into various metabolic pathways. aacrjournals.orgnih.gov This flux data, when integrated with proteomic information, could reveal how the expression of specific enzymes, like glutamic-pyruvic transaminase (GPT2), dictates alanine (B10760859) metabolism in cancer cells. aacrjournals.orgnih.gov This integrated approach is crucial for understanding the metabolic reprogramming that occurs in diseases and for identifying potential therapeutic targets. aacrjournals.orgnih.gov Dynamic proteomics, which measures the turnover rates of individual proteins using stable isotopes, can further connect the dots between protein dynamics and metabolic function. chemie-brunschwig.ch

Transcriptomics and Metabolomics in Conjunction with ¹³C Tracing

Combining ¹³C tracing with transcriptomics (the study of RNA transcripts) and metabolomics (the study of metabolites) provides a comprehensive picture of metabolic regulation from gene expression to metabolic output. researchgate.net By administering BETA-ALANINE (13C3) and analyzing the labeling patterns in downstream metabolites, researchers can map active metabolic pathways. eurisotop.com Simultaneously, transcriptomic analysis can identify changes in the expression of genes encoding metabolic enzymes.

An integrative analysis of the liver's response to viral infection, for instance, combined metabolomics with RNA sequencing (RNAseq). tandfonline.com This revealed that beta-alanine metabolism was one of the significantly impacted pathways. tandfonline.com By adding ¹³C tracing to such a study, one could directly link the transcriptional changes to alterations in metabolic flux through the beta-alanine pathway. This multi-omics approach helps to distinguish between changes in metabolite pools due to increased production versus decreased consumption, a critical distinction for understanding disease mechanisms and designing therapeutic strategies. eurisotop.com

Table 2: Integrating BETA-ALANINE (13C3) Tracing with Omics

Omics Technology Information Provided Integrated Insight with ¹³C Tracing
Proteomics Abundance and post-translational modifications of proteins. Correlates enzyme levels with metabolic pathway rates, identifying regulatory control points. nih.gov
Transcriptomics Gene expression levels (mRNA). Links genetic regulation to metabolic function by correlating gene expression with metabolic fluxes. researchgate.net

| Metabolomics | Snapshot of metabolite concentrations. | Provides a dynamic view of pathway activity, distinguishing between changes in pool size and flux. eurisotop.com |

Computational Modeling and Simulation of Beta-Alanine Metabolic Networks

Computational models are essential for interpreting the complex data generated from BETA-ALANINE (13C3) tracer experiments. nih.govresearchgate.net These models, which incorporate the stoichiometry of metabolic reactions, allow researchers to estimate intracellular metabolic fluxes from the measured isotopomer distributions in metabolites. nih.govembopress.org

Metabolic Flux Analysis (MFA) is a key computational technique that uses ¹³C labeling data to quantify the rates of metabolic reactions within a network. sci-hub.senih.gov By feeding cells BETA-ALANINE (13C3) and measuring the ¹³C patterns in resulting metabolites (like amino acids), a computational model can be used to calculate the flux distribution that best explains the observed labeling patterns. embopress.orgnih.gov These models can range from focused representations of a few key pathways to comprehensive, genome-scale models. nih.gov The development of standardized modeling languages like FluxML aims to make these complex models more reusable and transparent, facilitating collaboration and reproducibility in the field. nih.gov

Development of Novel Analytical Approaches for ¹³C-Labeled Metabolites

Advances in analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are continually improving the ability to detect and quantify ¹³C-labeled metabolites. researchgate.netnumberanalytics.com High-resolution mass spectrometers, such as Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) instruments, are crucial for resolving the small mass differences between different isotopologues (molecules that differ only in their isotopic composition). nih.gov

New methods are being developed to enhance the sensitivity and specificity of these analyses. For example, microfluidic capillary electrophoresis-mass spectrometry (CE-MS) has emerged as a rapid and highly accurate method for determining isotopomer patterns in small sample volumes. oup.com Additionally, tandem mass spectrometry (MS/MS) techniques can provide positional information about where the ¹³C label is located within a molecule, which is essential for detailed pathway analysis. researchgate.netoup.com The development of novel synthetic strategies for ¹³C-labeled compounds, like carnosine analogs derived from BETA-ALANINE (13C3), also expands the toolkit for quantitative analysis by providing better internal standards for isotope dilution mass spectrometry. unimi.it

Unexplored Metabolic Roles of Beta-Alanine Using Isotopic Tracing

While the role of beta-alanine as a precursor for carnosine is well-established, isotopic tracing with BETA-ALANINE (13C3) opens the door to discovering novel metabolic functions. vulcanchem.com By tracing the ¹³C label throughout the metabolome, researchers can identify previously unknown metabolic pathways that utilize beta-alanine or its derivatives.

For example, stable-isotope tracing studies in pancreatic cancer have shown that alanine contributes significantly to a variety of bioenergetic and anabolic pathways beyond its canonical roles, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. aacrjournals.orgnih.gov Future research could apply similar untargeted, tracer-based metabolomics approaches using BETA-ALANINE (13C3) to different biological systems and conditions. This could uncover how beta-alanine metabolism is altered in various diseases or in response to environmental stimuli, potentially revealing new metabolic niches and therapeutic targets. researchgate.net The integration of ¹³C tracing with other omics technologies will be instrumental in placing these newly discovered metabolic roles within the broader context of cellular regulation. tandfonline.com

Q & A

Q. How is β-Alanine (13C3) utilized as an isotopic tracer in metabolic flux analysis?

β-Alanine (13C3) serves as a stable isotope-labeled internal standard to quantify metabolic flux in pathways such as carnosine synthesis or energy metabolism. Researchers employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) to track 13C incorporation into downstream metabolites, enabling precise measurement of reaction rates in vitro or in vivo . For example, in studying hepatic metabolism, isotopic labeling can differentiate beta-alanine utilization in benign vs. malignant cells using dimensionality reduction and metabolic scoring .

Q. What experimental designs are standard for assessing β-alanine’s biochemical effects?

Randomized, double-blind, placebo-controlled trials (RCTs) with parallel or crossover designs are common. Studies often include pre- and post-supplementation phases, with repeated measures for variables like cognitive function or exercise performance. For example, a three-way ANOVA (supplement × time × exercise) is used to evaluate interactions between beta-alanine intake, exercise, and cognitive outcomes . Baseline data are validated via independent t-tests to ensure group comparability .

Q. What safety protocols are critical when handling β-Alanine (13C3) in laboratory settings?

Per safety data sheets (SDS), β-alanine is stable at room temperature but requires avoidance of high heat to prevent decomposition into toxic gases. Compatibility with strong oxidizers must be tested prior to use. While no specific hazards are documented under normal conditions, labs should adhere to GB/T 16483-2008 and GB/T 17519-2013 standards for storage and disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in β-alanine’s efficacy across studies?

Meta-analyses (e.g., the 2012 Journal of Amino Acids study) reveal context-dependent efficacy: β-alanine benefits activities lasting 60–240 seconds (e.g., high-intensity interval training) but shows negligible effects for shorter durations . Contradictions arise from variations in dosing (3–6 g/day), participant demographics (e.g., vegetarians vs. omnivores), or carnosine synthesis rates . Mixed-model analyses and subgroup stratification are recommended to address heterogeneity .

Q. What advanced methodologies are used to assess β-alanine’s role in cellular metabolic reprogramming?

Single-cell RNA sequencing (scRNA-seq) and CopyKat algorithms can identify beta-alanine metabolism activity in malignant vs. benign hepatocytes. Techniques like t-SNE dimensionality reduction map metabolic flux differences, revealing elevated beta-alanine utilization in malignant cells . Metabolic flux analysis (MFA) with 13C3-labeled β-alanine quantifies ATP production rates in cancer cell lines .

Q. How does β-alanine interact with other compounds (e.g., creatine) to enhance physiological outcomes?

Synergistic effects are tested via factorial-design RCTs. For example, 28-day supplementation with β-alanine + creatine increases physical working capacity more than either compound alone. Mechanisms include enhanced intramuscular buffering (β-alanine) and phosphocreatine resynthesis (creatine). Researchers use maximal exercise tests and muscle biopsies to validate additive effects .

Q. What are the limitations in current toxicological data for β-alanine, and how can these gaps be addressed?

Key gaps include:

  • Lack of long-term safety data in vulnerable populations (e.g., elderly, pregnant women) .
  • Limited studies on gender-specific responses, as most trials use male participants .
    Proposed solutions include longitudinal cohort studies and in vitro models (e.g., liver spheroids) to assess chronic exposure risks.

Q. How can researchers optimize reproducibility in β-alanine studies?

Reproducibility requires transparent reporting of:

  • Dosing protocols : Split-dose regimens (2–3x/day) to avoid paresthesia .
  • Analytical methods : Standardized MS/MS protocols for carnosine quantification .
  • Data exclusion criteria : Pre-registration of statistical plans (e.g., CONSORT guidelines) to minimize bias .

Methodological Considerations Table

Research Objective Recommended Method Key Challenges References
Metabolic flux quantification13C3-labeled β-alanine + LC-MS/NMRIsotope dilution effects; cost of labeled compounds
Cognitive outcome analysisThree-way ANOVA with repeated measuresConfounding variables (e.g., exercise-induced stress)
Synergistic effect testingFactorial-design RCTsDose-response variability; participant compliance
Safety profilingLongitudinal cohort studies + in vitro modelsEthical constraints in vulnerable populations

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